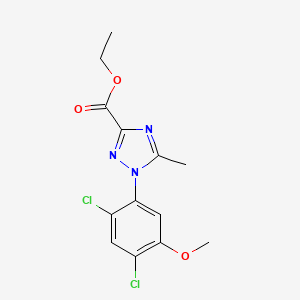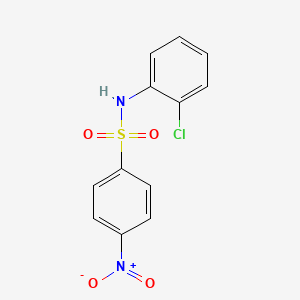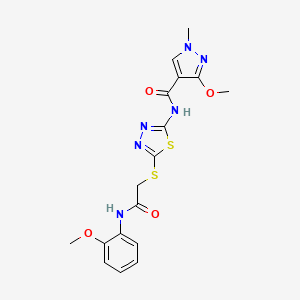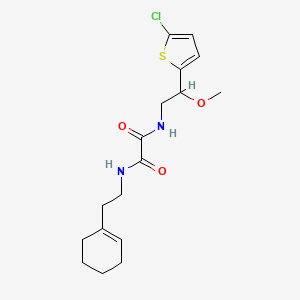
N-(2-acetylphenyl)-2,2,2-trichloroacetamide
Overview
Description
N-(2-acetylphenyl)-2,2,2-trichloroacetamide, commonly known as ATA, is a chemical compound that has been used in scientific research for several decades. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 144-146°C. ATA was first synthesized in the 1950s and has since been used in various fields of research due to its unique properties.
Scientific Research Applications
Crystal Structure Studies
Crystal Structures of N-(Substituted-phenyl)-2,2,2-Trichloroacetamides : A study by Gowda et al. (2000) examined the crystal structures of N-(substituted-phenyl)-2,2,2-trichloroacetamides, including compounds similar to N-(2-acetylphenyl)-2,2,2-trichloroacetamide. These compounds were analyzed to understand their molecular geometry, bond lengths, and angles, revealing insights into the structural impacts of various substitutions on the phenyl ring and amide group (Gowda, Paulus, & Fuess, 2000).
Structural Studies on Chloroacetanilides : Another study by Gowda et al. (2007) focused on the crystal structure of related chloroacetanilides. This research helps in understanding the intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of these compounds (Gowda, Svoboda, & Fuess, 2007).
Chemical and Biological Applications
Chloroacetamide Herbicides : The study by Weisshaar & Böger (1989) explored the use of chloroacetamides, which include compounds structurally similar to this compound, as herbicides. These compounds were evaluated for their effectiveness in inhibiting fatty acid synthesis in algae, providing insights into their potential agricultural applications (Weisshaar & Böger, 1989).
Therapeutic Effects in Viral Encephalitis : A study by Ghosh et al. (2008) investigated a novel anilidoquinoline derivative structurally related to this compound. The compound demonstrated significant antiviral and antiapoptotic effects, offering potential therapeutic applications in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Potential Tyrosinase Inhibitors : Ashraf et al. (2016) synthesized and characterized compounds including N-(4-acetylphenyl)-2-chloroacetamide for their potential as tyrosinase inhibitors. These findings suggest applications in diminishing dermatological disorders and possibly in treating Parkinson's disease (Ashraf, Kim, Seo, & Kang, 2016).
Mechanism of Action
Target of Action
It’s structurally similar to other benzamide compounds, which are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to exhibit antioxidant properties, neutralizing harmful free radicals and reducing oxidative stress. They also have potential antibacterial activities, showing effectiveness against various gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6(15)7-4-2-3-5-8(7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRBJVPGWJWEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)
![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)
